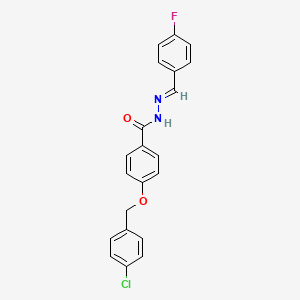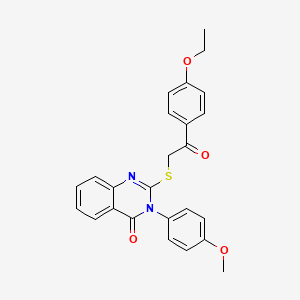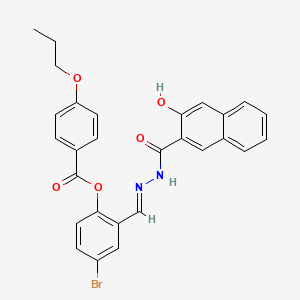
5-(4-Fluorophenyl)-4-((furan-2-ylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorofenil)-4-((furan-2-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por la presencia de un grupo fluorofenilo, un anillo de furano y un anillo de triazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(4-Fluorofenil)-4-((furan-2-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol generalmente implica reacciones de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Anillo de Triazol: El anillo de triazol se forma mediante la ciclización de precursores apropiados bajo condiciones específicas.
Introducción del Grupo Fluorofenilo: El grupo fluorofenilo se introduce mediante una reacción de sustitución, a menudo utilizando un derivado de benceno fluorado.
Unión del Anillo de Furano: El anillo de furano se une mediante una reacción de condensación con un derivado de furan-2-carbaldehído.
Formación del Grupo Tiol: El grupo tiol se introduce mediante una reacción de tiolación, típicamente utilizando tiourea o un reactivo similar.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento, la pureza y la rentabilidad. Pueden emplearse técnicas avanzadas como la síntesis en flujo continuo y los reactores automatizados para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(4-Fluorofenil)-4-((furan-2-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina o alcohol correspondientes.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica o electrofílica, particularmente en los anillos fluorofenilo y furano.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los compuestos organometálicos se emplean a menudo en condiciones como el reflujo o la catálisis.
Principales Productos Formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Aminas y alcoholes.
Sustitución: Diversos derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
5-(4-Fluorofenil)-4-((furan-2-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como ligando en química de coordinación.
Biología: Se investiga su potencial como agente antimicrobiano y antifúngico.
Medicina: Se explora su posible propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor para la síntesis de otras moléculas complejas.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Fluorofenil)-4-((furan-2-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a Enzimas: Inhibición o modulación de la actividad de enzimas involucradas en varios procesos biológicos.
Interacción con Receptores: Unión a receptores celulares e influencia en las vías de transducción de señales.
Modulación de la Expresión Génica: Afecta la expresión de genes relacionados con la inflamación, la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-(4-Clorofenil)-4-((furan-2-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol
- 5-(4-Bromofenil)-4-((furan-2-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol
- 5-(4-Metilfenil)-4-((furan-2-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol
Singularidad
5-(4-Fluorofenil)-4-((furan-2-ilmetileno)amino)-4H-1,2,4-triazol-3-tiol es único debido a la presencia del grupo fluorofenilo, que confiere propiedades electrónicas y estéricas distintas.
Propiedades
Número CAS |
577699-37-7 |
|---|---|
Fórmula molecular |
C13H9FN4OS |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H9FN4OS/c14-10-5-3-9(4-6-10)12-16-17-13(20)18(12)15-8-11-2-1-7-19-11/h1-8H,(H,17,20)/b15-8+ |
Clave InChI |
VMMSXGFHCMVZHG-OVCLIPMQSA-N |
SMILES isomérico |
C1=COC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
SMILES canónico |
C1=COC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12017749.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017755.png)
![N-(2,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017757.png)
![N-(3-chloro-2-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12017763.png)


![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12017776.png)

![(3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12017780.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12017783.png)
![[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate](/img/structure/B12017803.png)

![[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12017815.png)
